

Application of Biurea in the Synthesis of Polyurea Microcapsules: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biurea**

Cat. No.: **B089910**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurea microcapsules are versatile carriers for the encapsulation of active pharmaceutical ingredients (APIs), fragrances, self-healing agents, and other functional materials. Their robust shell, formed by the rapid interfacial polymerization of isocyanates and amines, provides excellent protection and controlled release properties. A significant advancement in this field is the utilization of **biurea**-modified isocyanates, such as hexamethylene diisocyanate biuret (HDB-LV), which offers a lower toxicity profile compared to monomeric diisocyanates, making it a safer alternative for various applications, including cosmetics and pharmaceuticals.^[1] This document provides detailed application notes and experimental protocols for the synthesis of polyurea microcapsules using a **biurea**-based isocyanate.

Principle of Formation

The synthesis of polyurea microcapsules is based on interfacial polymerization in an oil-in-water (o/w) emulsion. The process involves the following key steps:

- Emulsification: An organic phase, containing the **biurea**-based isocyanate (e.g., HDB-LV) and the active ingredient to be encapsulated, is dispersed in an aqueous phase containing an emulsifier to form stable oil droplets.

- Interfacial Polymerization: An amine is added to the aqueous phase. The amine diffuses to the oil-water interface and reacts with the isocyanate, forming a thin, solid polyurea shell around the oil droplets.
- Curing and Solidification: The polymerization reaction proceeds, leading to the formation of a robust, cross-linked polyurea shell, thus creating the microcapsules.

The primary chemical reaction involves the formation of a urea linkage between the isocyanate group (-NCO) of the **biurea** and the amine group (-NH₂) of the polyamine.[2][3] A subsequent reaction can occur between a urea group and another isocyanate group to form a biuret linkage, which can contribute to the cross-linking and mechanical properties of the shell.[1]

Experimental Protocols

This section details the materials and methods for the synthesis of polyurea microcapsules using hexamethylene diisocyanate biuret (HDB-LV).

Materials

- Oil Phase:
 - Hexamethylene diisocyanate biuret low viscosity (HDB-LV)
 - Core material (e.g., fragrance oil, drug dissolved in a suitable solvent like toluene or octyl salicylate)
 - Solvent (if required to dissolve the core material and/or HDB-LV)
- Aqueous Phase:
 - Deionized water
 - Emulsifier (e.g., Poly(vinyl alcohol) (PVA), Gum Arabic)
 - Polyamine (e.g., Ethylenediamine (EDA), Hexamethylenediamine (HMDA), Diethylenetriamine (DETA))
- Equipment:

- High-shear homogenizer or overhead stirrer
- Reaction vessel (beaker or reactor)
- pH meter
- Optical microscope or Scanning Electron Microscope (SEM) for characterization
- Particle size analyzer

Protocol 1: General Synthesis of Polyurea Microcapsules

This protocol describes a general method for synthesizing polyurea microcapsules. Specific parameters can be adjusted to control the final properties of the microcapsules.

- Preparation of the Aqueous Phase:
 - Dissolve the emulsifier (e.g., 1-2% w/v PVA and/or Gum Arabic) in deionized water with gentle heating and stirring until a clear solution is obtained.[4]
 - Cool the solution to the desired reaction temperature (e.g., room temperature or 60°C).[5]
- Preparation of the Oil Phase:
 - Dissolve the HDB-LV and the core material in a suitable solvent to achieve the desired core-to-shell ratio (e.g., 4:1).[4]
- Emulsification:
 - Add the oil phase to the aqueous phase while stirring at a controlled agitation speed (e.g., 500-1000 rpm) to form a stable oil-in-water emulsion.[4] The droplet size of the emulsion will determine the final microcapsule size.
- Initiation of Polymerization:
 - Add the polyamine to the emulsion while maintaining stirring. The polymerization reaction will begin immediately at the oil-water interface.

- Curing:
 - Continue stirring the mixture for a defined period (e.g., 1-3 hours) to allow the polyurea shell to fully form and cure.
- Washing and Collection:
 - The resulting microcapsule suspension can be used directly or the microcapsules can be collected by filtration or centrifugation, followed by washing with deionized water to remove unreacted monomers and emulsifier.
- Drying (Optional):
 - The collected microcapsules can be dried by methods such as freeze-drying or spray-drying.

Data Presentation

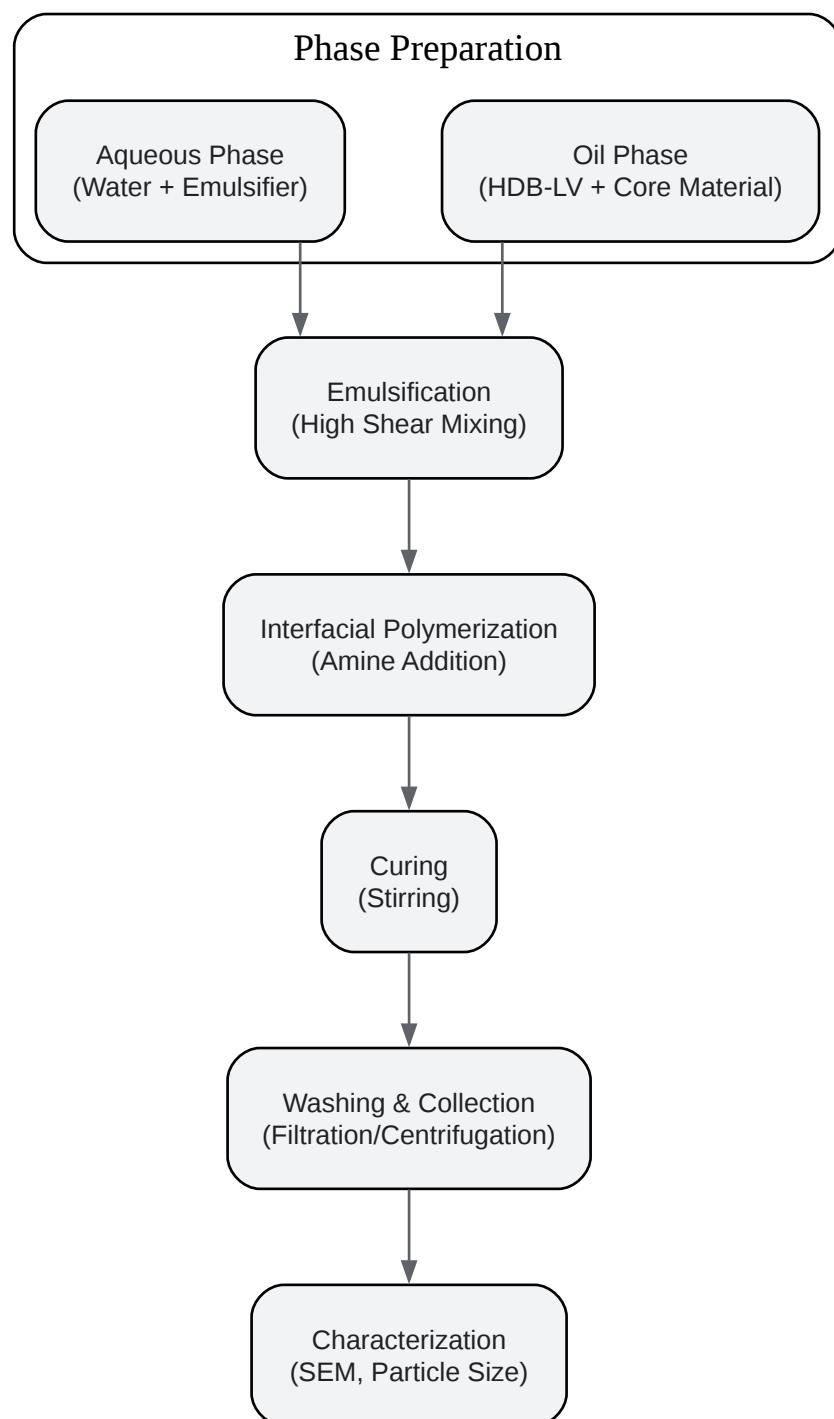
The properties of the resulting polyurea microcapsules are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on microcapsule characteristics.

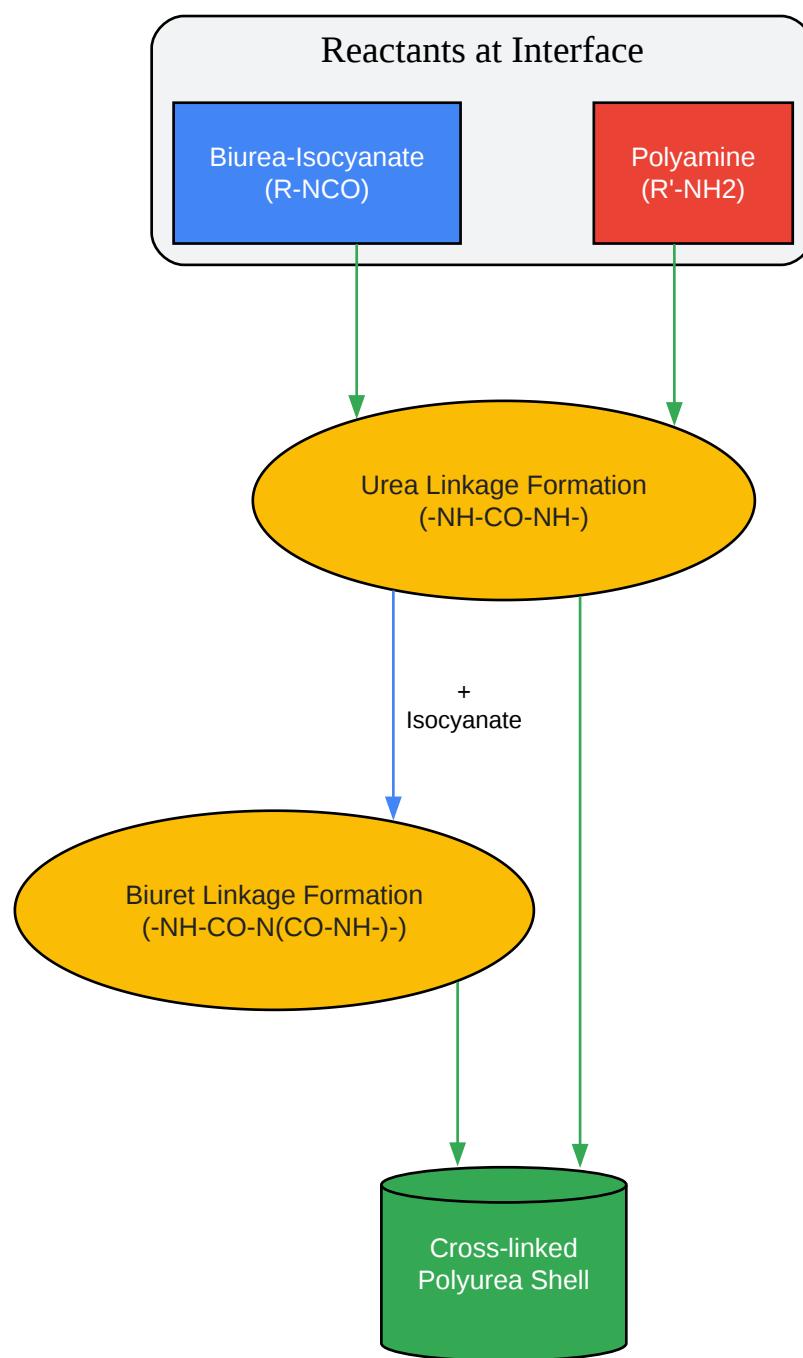
Table 1: Effect of Agitation Speed on Microcapsule Size

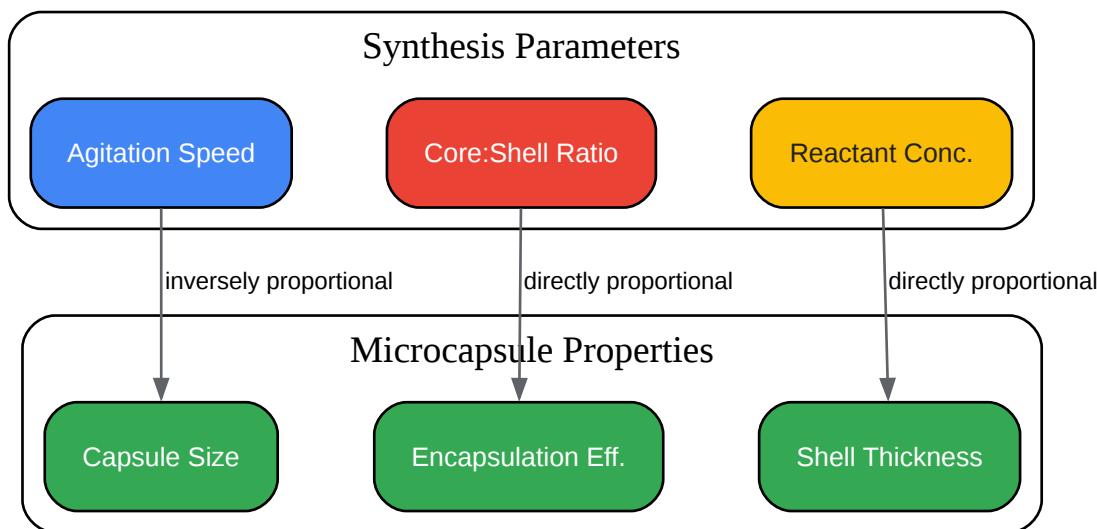
Agitation Speed (rpm)	Average Microcapsule Diameter (D50, μm)	Reference
400	198 ± 43	[6]
800	68 ± 21	[6]
1200	33 ± 8	[6]
1800	~ 0.56	[7]

Table 2: Effect of Core-to-Shell Ratio on Encapsulation Efficiency and Release Rate

Core/Shell Mass Ratio	Encapsulation Efficiency (%)	Accumulative Release Rate (30 days, %)	Reference
8.0/4.0	-	95.5	[8]
8.0/5.0	-	91.4	[8]
8.0/6.0	93.3	90.1	[8]


Table 3: Influence of Reactant Concentration on Shell Thickness


Isocyanate Concentration	Shell Thickness	Observation	Reference
Increasing	Increasing	A linear relationship is observed.	[5][9]


Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of polyurea microcapsules using a **biurea**-based isocyanate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application of Biurea in the Synthesis of Polyurea Microcapsules: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089910#application-of-biurea-in-the-synthesis-of-polyurea-microcapsules>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com